![molecular formula C16H25NO2 B14222188 Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- CAS No. 568594-20-7](/img/structure/B14222188.png)
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- is a complex organic compound that belongs to the class of hexanoic acids This compound is characterized by the presence of a hexanoic acid backbone with a methyl-substituted amino group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve maximum efficiency and cost-effectiveness. Industrial production methods often include continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler analog with a similar hexanoic acid backbone but lacking the amino group.
Aminocaproic acid: Another amino-substituted hexanoic acid with different substitution patterns.
Caproic acid: A related compound with similar chemical properties but different applications
Uniqueness
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
568594-20-7 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
6-[methyl-[(2S)-1-phenylpropan-2-yl]amino]hexanoic acid |
InChI |
InChI=1S/C16H25NO2/c1-14(13-15-9-5-3-6-10-15)17(2)12-8-4-7-11-16(18)19/h3,5-6,9-10,14H,4,7-8,11-13H2,1-2H3,(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
BMOWEXSFHFBCFP-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)CCCCCC(=O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


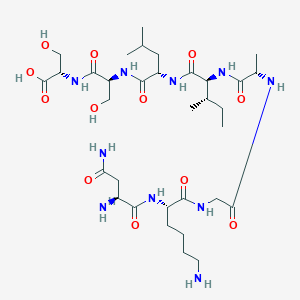
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
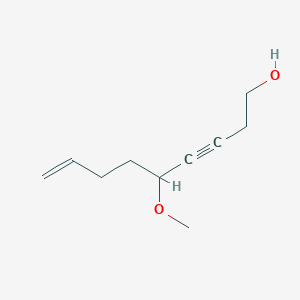


![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
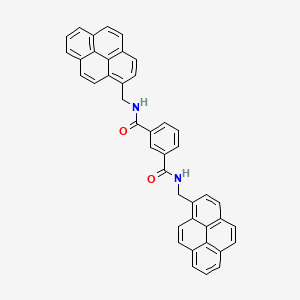
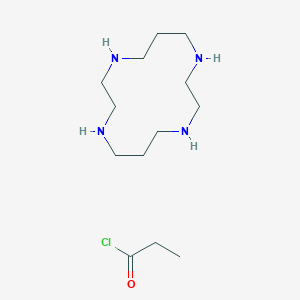
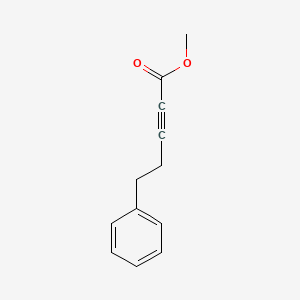
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
